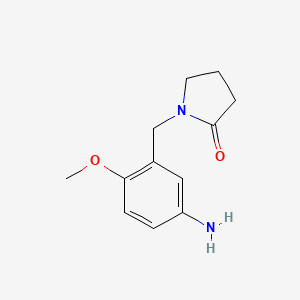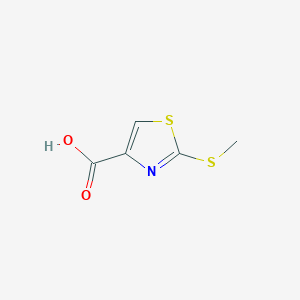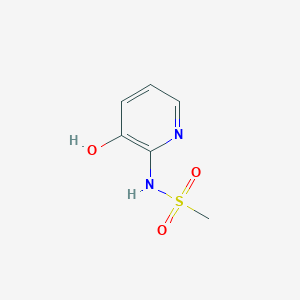![molecular formula C12H15BrClNO B1344548 2-溴-N-[2-(4-氯苯基)乙基]丁酰胺 CAS No. 1119452-43-5](/img/structure/B1344548.png)
2-溴-N-[2-(4-氯苯基)乙基]丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
对结构与目标化合物相似的含 4-乙酰苯基片段的芳基取代卤代(硫氰酸盐)酰胺的研究表明,这些化合物具有显着的抗菌和抗真菌特性。它们的合成涉及丙烯酸和甲基丙烯酸酰胺的铜催化芳基化,从而在开发新的抗菌剂方面具有潜在应用 (巴拉诺夫斯基等人,2018 年)。
动力学和机理研究
对与目标化合物具有结构相似性的取代的 4-氯-N-苯基丁酰胺的动力学研究揭示了它们在碱性溶液中的行为。这些化合物经历闭环和随后的水解,为它们的化学反应性和在合成有机化学中的潜在应用提供了有价值的信息 (塞德拉克等人,2002 年)。
抗菌剂的合成和表征
取代苯基氮杂环丁烷作为潜在抗菌剂的合成和表征突出了创造具有显着抗菌特性的化合物的过程。通过一系列涉及溴苯基甲基氰化物的反应,研究人员合成了筛选出抗菌活性的化合物,表明了开发新的抗生素或抗真菌剂的途径 (多拉斯瓦米和拉马纳,2013 年)。
在有机合成中的应用
对 2,4-二官能酯的溴化及其与亲核试剂的反应的研究证明了此类化合物在有机合成中的效用。这些反应提供了对官能团选择性引入的见解以及创建复杂有机分子的潜力,这在药物合成和材料科学中可能很有用 (佩夫兹纳,2003 年)。
电子和非线性光学性质
通过钯催化的铃木交叉偶联反应对溴代化合物的选择性芳基化研究提供了有关它们的反应性、电子和非线性光学性质的数据。这些信息对于开发具有特定电子或光学特性的材料至关重要,这些材料可以在电子学、光子学和材料科学中找到应用 (纳西尔等人,2020 年)。
作用机制
Target of Action
This compound is a biochemical used for proteomics research , and its specific targets may vary depending on the context of the study.
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . For instance, N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical that can interact with other molecules
Biochemical Pathways
As a biochemical used in proteomics research , it may interact with a variety of proteins and pathways, depending on the context of the study.
Result of Action
As a biochemical used in proteomics research , its effects may vary widely depending on the context of the study.
生化分析
Biochemical Properties
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods under controlled conditions . In in vivo studies, the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can result in sustained changes in cellular functions, such as altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular functions . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling pathways, gene expression, and metabolic processes . High doses of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can lead to toxic or adverse effects, such as cellular apoptosis or necrosis . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide can localize to specific cellular compartments, such as the cytoplasm or nucleus . The distribution of the compound within tissues can also influence its efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-2-11(13)12(16)15-8-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRCPQSIPYFNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1344467.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

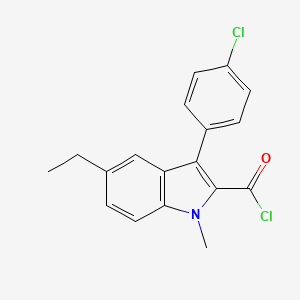
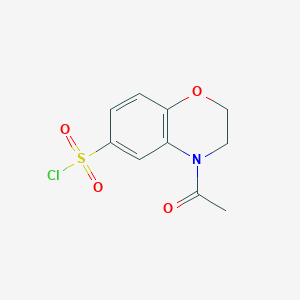
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)

